molecular formula C12H11ClN2O B8120638 N-Allyl-n-(4-cyano-2-chlorophenyl)acetamide

N-Allyl-n-(4-cyano-2-chlorophenyl)acetamide

Cat. No.: B8120638
M. Wt: 234.68 g/mol
InChI Key: MLWIDMSZKIMZLY-UHFFFAOYSA-N
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Description

N-Allyl-N-(4-cyano-2-chlorophenyl)acetamide is a substituted acetamide featuring an allyl group, a 4-cyano substituent, and a 2-chloro substituent on the phenyl ring. This combination of electron-withdrawing groups (cyano and chloro) and the allyl moiety confers unique physicochemical properties, influencing reactivity, solubility, and biological interactions.

Properties

IUPAC Name

N-(2-chloro-4-cyanophenyl)-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-3-6-15(9(2)16)12-5-4-10(8-14)7-11(12)13/h3-5,7H,1,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWIDMSZKIMZLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC=C)C1=C(C=C(C=C1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

N-Allyl-N-(4-chlorophenyl)acetamide (1i2)
  • Structure: Lacks the 4-cyano group but retains the allyl and 2-chloro substituents.
2-Chloro-N-(4-cyanophenyl)acetamide (CAS 114807-80-6)
  • Structure: Contains a 4-cyano group but lacks the allyl substituent.
  • Properties: The cyano group enhances electrophilicity at the acetamide carbonyl, favoring reactions like cyclization or amide bond cleavage. Safety data indicate environmental and health risks due to halogenation .
  • Applications : Used as an intermediate in heterocyclic synthesis (e.g., thiadiazoles or piperazinediones) .
N-(4-Chlorophenyl)-2-cyanoacetamide
  • Structure: Cyano group on the acetamide chain rather than the phenyl ring.
  • Impact: Alters electronic distribution, making the α-carbon more acidic. This facilitates enolate formation, useful in Knoevenagel condensations .
SARS-CoV-2 Main Protease Inhibitors (e.g., 5RGX)
  • Structure: Pyridine-containing analogs like 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX) exhibit strong binding affinity (−22 kcal/mol) to SARS-CoV-2 protease via interactions with HIS163 and ASN142 .
17β-HSD2 Inhibitors
  • Structure : Analogs like 2-(3-chloro-4-hydroxyphenyl)-N-phenethylacetamide (13) show enhanced activity with hydrophobic extensions (e.g., phenethyl groups) .
Melting Points and Solubility
  • N-Allyl-N-(4-chlorophenyl)acetamide (1i2) : Reported as a yellow solid, though exact m.p. is unspecified .
  • 2-Chloro-N-(4-fluorophenyl)acetamide : Crystallizes via N–H···O hydrogen bonds, with m.p. influenced by halogen electronegativity .
  • Prediction for Target Compound: The 4-cyano group may increase melting point compared to non-cyano analogs due to stronger intermolecular dipole interactions.

Table: Comparative Overview of Key Compounds

Compound Name Molecular Formula Substituents Key Properties/Applications References
N-Allyl-N-(4-cyano-2-chlorophenyl)acetamide C₁₂H₁₂ClN₂O Allyl, 4-CN, 2-Cl Potential protease/HDAC inhibitor Inferred
N-Allyl-N-(4-chlorophenyl)acetamide (1i2) C₁₁H₁₁ClNO Allyl, 2-Cl Intermediate in heterocyclic synthesis
2-Chloro-N-(4-cyanophenyl)acetamide C₉H₇ClN₂O 4-CN, 2-Cl Electrophilic intermediate
5RGX (SARS-CoV-2 inhibitor) C₁₄H₁₂N₂O 3-CN, 4-methylpyridinyl Binding affinity: −22 kcal/mol
2-(3-Cl-4-OH-phenyl)-N-phenethylacetamide (13) C₁₆H₁₅ClNO₂ Phenethyl, 3-Cl, 4-OH 17β-HSD2 inhibition (IC₅₀ ~1 µM)

Biological Activity

N-Allyl-n-(4-cyano-2-chlorophenyl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique structural features, which include an allyl group and a cyano-substituted aromatic ring. The presence of these functional groups contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

  • Cytotoxicity :
    The compound exhibits cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis in these cells, leading to reduced viability. The mechanism involves the disruption of cellular signaling pathways that are crucial for cell survival and proliferation.
  • Antiviral Activity :
    Preliminary research indicates that this compound may possess antiviral properties. It has been tested against several viral strains, showing promising results in inhibiting viral replication. The specific mechanisms by which it exerts these effects are still under investigation but may involve interference with viral entry or replication processes.
  • Enzyme Inhibition :
    The compound has been identified as a potential inhibitor of certain enzymes involved in cancer progression and viral replication. For instance, it may target proteases that are essential for the maturation of viral particles or for cancer cell survival.

Case Studies

  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against human cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The IC50 values for these cell lines were reported to be approximately 6.19 µM and 5.10 µM, respectively, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .
  • Antiviral Efficacy : A study evaluating the compound's antiviral activity revealed that it significantly inhibited the replication of hepatitis C virus (HCV) in vitro, with an EC50 value suggesting effective concentration levels for therapeutic use .

Data Table

Activity TypeTarget Cell Line/OrganismIC50/EC50 ValueReference
AnticancerHepG26.19 µM
AnticancerMCF-75.10 µM
AntiviralHCVEC50: Not specified

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